molecular formula C10H14BrN B3330732 2-Bromo-6-tert-butylaniline CAS No. 73621-41-7

2-Bromo-6-tert-butylaniline

Cat. No.: B3330732
CAS No.: 73621-41-7
M. Wt: 228.13 g/mol
InChI Key: CCINXLFVPXHHQA-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butylaniline is a chemical compound with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol. This compound has attracted significant attention in various fields of scientific research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-tert-butylaniline typically involves the bromination of 6-tert-butylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring of 6-tert-butylaniline under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-tert-butylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles in solvents like methanol or ethanol.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Reactions: Formation of substituted anilines.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-6-tert-butylaniline has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: This compound is used in the study of biological processes and the development of bioactive molecules.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents and drug candidates.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-tert-butylaniline depends on its specific application

    Enzyme Inhibition: It can inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butylaniline: A sterically hindered aniline that participates in chemo- and regioselective copper-catalyzed cross-coupling reactions.

    2-Bromo-4-tert-butylaniline: A similar compound with bromine at a different position on the aromatic ring.

Uniqueness

2-Bromo-6-tert-butylaniline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both bromine and tert-butyl groups on the aromatic ring enhances its reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-bromo-6-tert-butylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCINXLFVPXHHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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